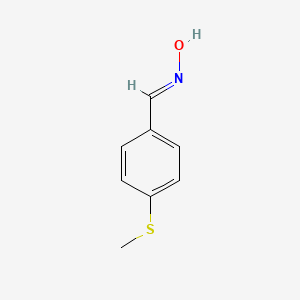
4-Metilsulfanil-benzaldehído oxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylsulfanyl-benzaldehyde oxime is an organic compound with the molecular formula C8H9NOS. It is characterized by the presence of a benzaldehyde group substituted with a methylsulfanyl group at the para position and an oxime functional group. This compound appears as a colorless to pale yellow crystalline solid or powder and is soluble in polar solvents such as ethanol and dimethyl sulfoxide .
Aplicaciones Científicas De Investigación
4-Methylsulfanyl-benzaldehyde oxime has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Mecanismo De Acción
Target of Action
Oximes in general have been known to interact with enzymes such as acetylcholinesterase .
Mode of Action
Oximes typically undergo a bioorthogonal reaction with carbonyl groups, forming an oxime bond . This reaction is often used in bioconjugation applications .
Biochemical Pathways
Oximes have been shown to participate in dynamic networks through oxime metathesis, a process that can affect a wide range of applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylsulfanyl-benzaldehyde oxime can be synthesized through the reaction of 4-methylsulfanyl-benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 4-methylsulfanyl-benzaldehyde oxime are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity, potentially using continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylsulfanyl-benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: 4-Methylsulfinyl-benzaldehyde oxime, 4-Methylsulfonyl-benzaldehyde oxime.
Reduction: 4-Methylsulfanyl-benzylamine.
Substitution: Various substituted oxime derivatives
Comparación Con Compuestos Similares
4-Methylsulfanyl-benzaldehyde: Lacks the oxime group, making it less reactive in certain nucleophilic substitution reactions.
Benzaldehyde oxime: Lacks the methylsulfanyl group, affecting its solubility and reactivity profile.
4-Methylsulfinyl-benzaldehyde oxime: An oxidized form of 4-methylsulfanyl-benzaldehyde oxime, with different chemical properties and reactivity
Uniqueness: 4-Methylsulfanyl-benzaldehyde oxime is unique due to the presence of both the methylsulfanyl and oxime functional groups, which confer distinct chemical reactivity and solubility properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Propiedades
IUPAC Name |
(NE)-N-[(4-methylsulfanylphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMICSMBUZCYHJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2593969.png)
![[5-(2,5-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2593970.png)
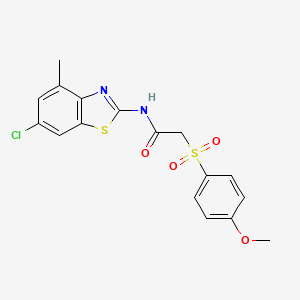
![3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2593976.png)
![1-{4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}pyrrolidine-2,5-dione](/img/structure/B2593977.png)
![N-(1-Cyanocyclohexyl)-2-[[(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-yl]amino]propanamide](/img/structure/B2593978.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2593979.png)
![2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2593981.png)
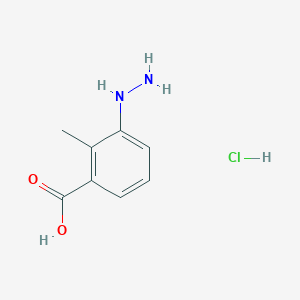
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B2593986.png)
![(3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2593987.png)
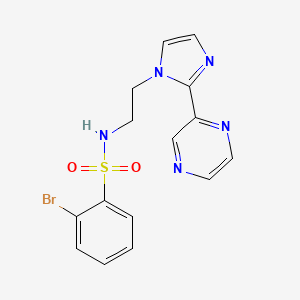
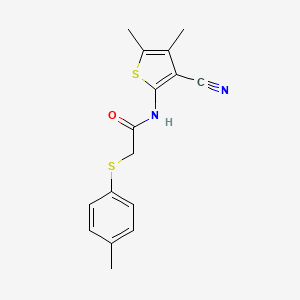
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2593991.png)
